Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride
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Overview
Description
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 203.7 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for advanced research applications .
Preparation Methods
The synthesis of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves several steps. Typically, the synthetic route includes the reaction of cyclopentylamine with propargyl bromide to form the intermediate, followed by esterification with methanol to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride can be compared with other similar compounds, such as:
- Methyl 3-(1-aminocyclohexyl)prop-2-ynoate
- Methyl 3-(1-aminocyclobutyl)prop-2-ynoate
These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring. The unique properties of this compound, such as its reactivity and selectivity, make it distinct and valuable for specific research applications .
Biological Activity
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is characterized by the following structural formula:
Table 1: Basic Properties
Property | Value |
---|---|
Molecular Weight | 189.66 g/mol |
Solubility | Soluble in water and ethanol |
Appearance | White to off-white powder |
The biological activity of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : This compound has been shown to modulate neurotransmitter receptors, which can influence various neurological pathways.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Antimicrobial Activity
Research indicates that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Leukemia
The compound's mechanism involves inducing apoptosis and cell cycle arrest, which are critical for preventing tumor growth.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride significantly inhibited the growth of human breast cancer cells with an IC50 value of 12 µM. The study highlighted its ability to induce apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL, indicating strong antimicrobial activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride. Preliminary data suggest:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Mostly eliminated via urine.
Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term effects.
Future Directions
Ongoing research aims to optimize the structure of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride to enhance its efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify more potent analogs.
Properties
IUPAC Name |
methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPZPOTBGHLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1(CCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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